N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 490.99 g/mol. This compound is known for its potential applications in scientific research, particularly in pharmacology due to its structural features that may interact with biological systems. The compound is characterized by its unique combination of a piperazine moiety and a dioxoisoquinoline structure, which are of interest in medicinal chemistry.
The synthesis of N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide involves several steps that typically include the formation of the piperazine ring and the incorporation of the dioxoisoquinoline fragment.
Technical details regarding reaction conditions, solvents, and catalysts used in these processes are crucial for optimizing yield and purity but are often proprietary or vary significantly depending on specific laboratory practices .
The molecular structure of N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide can be represented using various chemical notation systems.
InChI=1S/C27H27ClN4O3/c28-23-10-2-1-5-20(23)17-29-24(33)18-31-13-11-30(12-14-31)15-16-32-26(34)21-8-3-6-19-7-4-9-22(25(19)21)27(32)35/h1-10H,11-18H2,(H,29,33)
This InChI string provides a unique identifier for the compound's structure.
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CC=CC=C5Cl
The SMILES notation offers a way to encode the molecular structure in a text format.
The compound features:
The reactivity of N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide can be explored through various chemical reactions.
Technical details regarding specific reaction conditions (temperature, pressure, catalysts) are essential for understanding these transformations but are often not publicly available due to proprietary methods used in synthesis .
The mechanism of action for N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is not fully elucidated but can be inferred based on its structural components.
The compound may act as a receptor modulator or antagonist due to its ability to interact with various biological targets such as enzymes or receptors involved in signaling pathways. The presence of both aromatic and heterocyclic structures suggests potential interactions with biological membranes or active sites on proteins.
Data regarding specific targets or pathways affected by this compound remain limited and would require further experimental validation through pharmacological studies .
Understanding the physical and chemical properties of N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is crucial for its application in research.
| Property | Value |
|---|---|
| Molecular Weight | 490.99 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
| Purity | Typically ≥ 95% |
These properties indicate that while the compound is likely soluble in organic solvents, detailed solubility data would require experimental determination .
N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide has potential applications primarily within scientific research:
Further studies are needed to explore these applications thoroughly and validate their efficacy in relevant biological systems .
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9